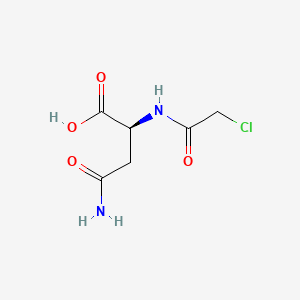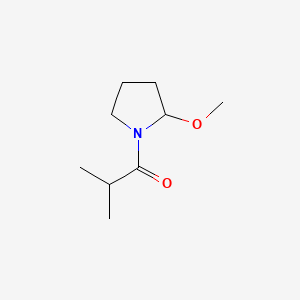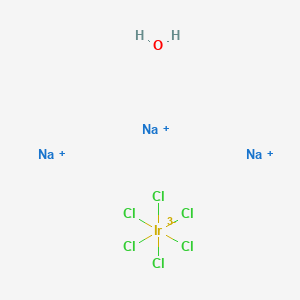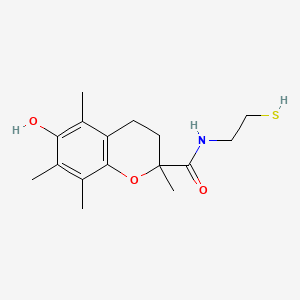
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(1-naphthyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid” is 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.
Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, sharing a structural resemblance to (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, exhibit a wide range of medicinal applications due to their aromatic heterocycles with naphthalene frameworks. These compounds interact through noncovalent bonds with biological macromolecules, showing potential in anticancer, antibacterial, antifungal, and antiviral treatments. Notably, some naphthalimides are under clinical trials for cancer treatment, highlighting their expanding role in medicinal chemistry (Gong et al., 2016).
Environmental and Analytical Insights
Naphthalene derivatives, including those structurally related to this compound, have been explored for their environmental impact, particularly concerning air quality and biodegradation. Studies on naphthalene's sources, exposure, and degradation provide insights into its environmental behavior and the potential for natural remediation strategies (Jia & Batterman, 2010). Additionally, microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, outlines the ecological recovery mechanisms at contaminated sites, hinting at the broader environmental significance of understanding such compounds (Peng et al., 2008).
Biochemical and Pharmacological Reviews
The biochemical and pharmacological properties of naphthalene derivatives underscore their importance in developing therapeutic agents and diagnostic tools. For instance, FTY720, a derivative with structural elements mirroring those of naphthalene-based compounds, shows promise in cancer therapy, highlighting the therapeutic potential of naphthalene derivatives beyond their traditional applications (Zhang et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
(2S)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPCDQZZTLSE-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659780 |
Source


|
| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122745-10-2 |
Source


|
| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)


![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)

![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro-](/img/structure/B568218.png)


